Product packaging for Fluorosulfinate(Cat. No.:CAS No. 22539-11-3)

Fluorosulfinate

Cat. No.: B14707602
CAS No.: 22539-11-3
M. Wt: 83.06 g/mol
InChI Key: HMKJMFKGFGKCPL-UHFFFAOYSA-M
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Description

Historical Evolution of Sulfur(VI)-Fluoride Electrophiles in Probe Design

The development of sulfur(VI)-fluoride electrophiles represents a pivotal advancement in chemical biology, with fluorosulfinates emerging as a critical subclass. Early work on sulfur(VI) fluorides, such as sulfonyl fluorides and fluorosulfates, laid the groundwork for understanding their unique reactivity. The concept of sulfur(VI) fluoride exchange (SuFEx), introduced by Sharpless and colleagues, revolutionized covalent probe design by enabling rapid, selective ligations under mild conditions. Sulfuryl fluoride (SO₂F₂) and aryl fluorosulfates were among the first compounds explored, prized for their stability and compatibility with diverse nucleophiles.

A breakthrough came with the recognition that sulfur(VI)-fluoride bonds exhibit tunable reactivity. For instance, aryl fluorosulfates demonstrated selective modifications of tyrosine residues in intracellular lipid-binding proteins, showcasing their utility in targeting specific biomolecules. However, the inert nature of S(VI)−F bonds in fluorosulfinates posed challenges, necessitating innovative activation strategies. Early methodologies relied on organosuperbases or hydrogen-bonding networks to facilitate fluoride displacement, but these approaches were limited in scope. The advent of photoredox catalysis and cooperative base activation expanded the repertoire, enabling radical-based pathways and E-selective alkene couplings.

Fundamental Reactivity Principles of Fluorosulfinate Warheads

Fluorosulfinates derive their utility from two key properties: (1) the high bond dissociation energy (BDE) of S(VI)−F bonds (~90–100 kcal/mol), which confers stability under physiological conditions, and (2) their ability to undergo selective transformations via SuFEx or radical pathways. Unlike traditional electrophiles (e.g., acrylamides), fluorosulfinates exhibit "latent" reactivity, requiring proximity-induced activation for covalent bond formation. For example, this compound-modified tyrosine (FSY) reacts selectively with lysine, histidine, or tyrosine residues in proteins only when positioned within reactive distances, minimizing off-target effects.

The electronic environment of the sulfur center dictates reactivity. Electron-withdrawing groups (e.g., −SO₂−) polarize the S(VI)−F bond, enhancing susceptibility to nucleophilic attack. This principle is exploited in DNA-encoded library synthesis, where aryl fluorosulfonates serve as versatile electrophiles in Suzuki, Sonogashira, and Buchwald couplings. Comparative studies reveal that fluorosulfinates exhibit intermediate reactivity between sulfonyl fluorides (fast-reacting but less stable) and fluorosulfates (slow-reacting but highly stable).

Table 1: Comparative Analysis of Sulfur(VI)-Fluoride Electrophiles

Property Sulfonyl Fluorides Fluorosulfates Fluorosulfinates
S(VI)−F BDE (kcal/mol) 85–90 90–95 95–100
Hydrolytic Stability Moderate High Very High
Primary Targets Lys, Tyr, His Tyr Lys, Tyr
Activation Mechanism Base/H-Bonding Proximity Photoredox/Base

Data synthesized from .

Radical pathways further diversify this compound applications. Under photoredox conditions, S(VI)−F bonds undergo homolytic cleavage to generate sulfur-centered radicals, enabling C−S bond formation with alkenes or alkynes. This method, coupled with organosuperbase activation, achieves E-selective synthesis of vinyl sulfones and sulfoximines, critical motifs in polymer and dye chemistry.

In biomolecular contexts, fluorosulfinates exploit microenvironmental effects. For instance, hydrophobic pockets in proteins lower the activation barrier for SuFEx reactions, enabling site-specific modifications. The crystal structure of CRABP2-fluorosulfinate adducts illustrates how binding pockets orient the electrophile for selective tyrosine modification. These principles underscore fluorosulfinates' dual role as stable probes and activatable warheads in chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FO2S- B14707602 Fluorosulfinate CAS No. 22539-11-3

Properties

CAS No.

22539-11-3

Molecular Formula

FO2S-

Molecular Weight

83.06 g/mol

InChI

InChI=1S/FHO2S/c1-4(2)3/h(H,2,3)/p-1

InChI Key

HMKJMFKGFGKCPL-UHFFFAOYSA-M

Canonical SMILES

[O-]S(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorosulfinates can be synthesized through several methods. One common approach involves the reaction of sulfuryl fluoride (SO₂F₂) with phenols to produce aryl fluorosulfinates . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to produce sulfonyl fluorides .

Industrial Production Methods

Industrial production of fluorosulfinates often involves the use of sulfuryl fluoride gas as a sulfonyl fluoride provider. This method is favored due to its cost-effectiveness and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorosulfinates undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving fluorosulfinates include sulfuryl fluoride, phenols, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from reactions involving fluorosulfinates include sulfonyl fluorides, sulfinates, and various substituted products depending on the nucleophiles used in the reactions .

Scientific Research Applications

Fluorosulfinates have a wide range of applications in scientific research, including:

    Chemistry: Used as strong alkylating agents in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and as probes in biochemical studies.

    Medicine: Utilized in drug discovery and development due to their ability to modify biological molecules.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of fluorosulfinates involves their strong electrophilic properties, which allow them to react readily with nucleophiles. This reactivity is due to the presence of the highly electronegative fluorine atom, which makes the sulfur atom in the fluorosulfonate group highly electrophilic. This enables fluorosulfinates to participate in various chemical reactions, including alkylation and substitution .

Comparison with Similar Compounds

Sulfinates (R-S(O)OR')

Sulfinates, such as sodium sulfinate (R-S(O)ONa), lack the fluorine atom in their structure. This absence reduces their electrophilicity and stability under acidic conditions. Fluorosulfinates, by contrast, exhibit enhanced reactivity due to the electron-withdrawing fluorine atom, which facilitates faster nucleophilic substitution reactions. For example, fluorosulfinate intermediates enable rapid conversion to sulfonyl fluorides at mild temperatures (e.g., 25–50°C), whereas traditional sulfinates require harsher conditions (e.g., >80°C) .

Key Differences:

Property This compound (R-S(O)F) Sulfinate (R-S(O)OR')
Reactivity High (due to F⁻ withdrawal) Moderate
Stability Sensitive to hydrolysis More stable
Typical Applications Fluorination intermediates Reducing agents, ligands

Sulfonyl Fluorides (R-SO₂F)

Sulfonyl fluorides are terminal products in this compound-mediated reactions. Unlike fluorosulfinates, sulfonyl fluorides are highly stable and resistant to hydrolysis, making them valuable in click chemistry and materials science. For example, aliphatic sulfonyl fluorides synthesized via decarboxylative fluorosulfonylethylation exhibit excellent shelf stability, whereas fluorosulfinates are transient intermediates requiring immediate use .

Synthesis Pathways:

  • This compound Route:
    R-COOH + SOF₂ → R-C(O)-S(O)F (this compound) → R-SO₂F (sulfonyl fluoride) .
  • Direct Fluorination:
    R-SO₃H + Xtalfluor-E® → R-SO₂F (avoids this compound intermediates) .

Performance Metrics:

Metric This compound Route Direct Fluorination
Yield 70–85% 60–75%
Reaction Time 1–2 hours 3–6 hours
Byproduct Formation Minimal Moderate (HF)

Perfluorooctane Sulfonic Acid (PFOS) Derivatives

PFOS derivatives (e.g., perfluorooctanesulfonyl fluoride, POSF) are persistent environmental pollutants. However, fluorosulfinates share reactivity similarities with PFOS precursors, necessitating careful handling to avoid unintended environmental release .

Environmental and Safety Profiles:

Aspect Fluorosulfinates PFOS Derivatives
Persistence (DT₅₀) Days to weeks Decades
Bioaccumulation Low High
Regulatory Status Not restricted Globally regulated

Q & A

Q. How are quantum chemical methods validated for this compound electronic structure modeling?

  • Methodological Answer : Benchmark DFT methods against high-level CCSD(T) calculations for bond dissociation energies and frontier orbital energies. Use solvent continuum models (e.g., SMD) to simulate reaction environments. Validate with experimental UV-Vis spectra and redox potentials, presenting results in comparative energy diagrams .

Data Management and Reporting

Q. What guidelines ensure clarity in presenting this compound crystallographic data?

  • Methodological Answer : Report all bond lengths/angles (±0.01 Å/°) and displacement parameters in tables. Include CIF files with refinement details (R-factors, residual density). Use Mercury software for structural visualization, ensuring figures highlight key intermolecular interactions .

Q. How should researchers address limitations in this compound stability studies during peer review?

  • Methodological Answer : Explicitly discuss humidity sensitivity or photolytic degradation in the "Limitations" section. Provide raw degradation data and propose mitigation strategies (e.g., inert atmosphere storage). Use funnel plots to assess publication bias in meta-analyses .

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